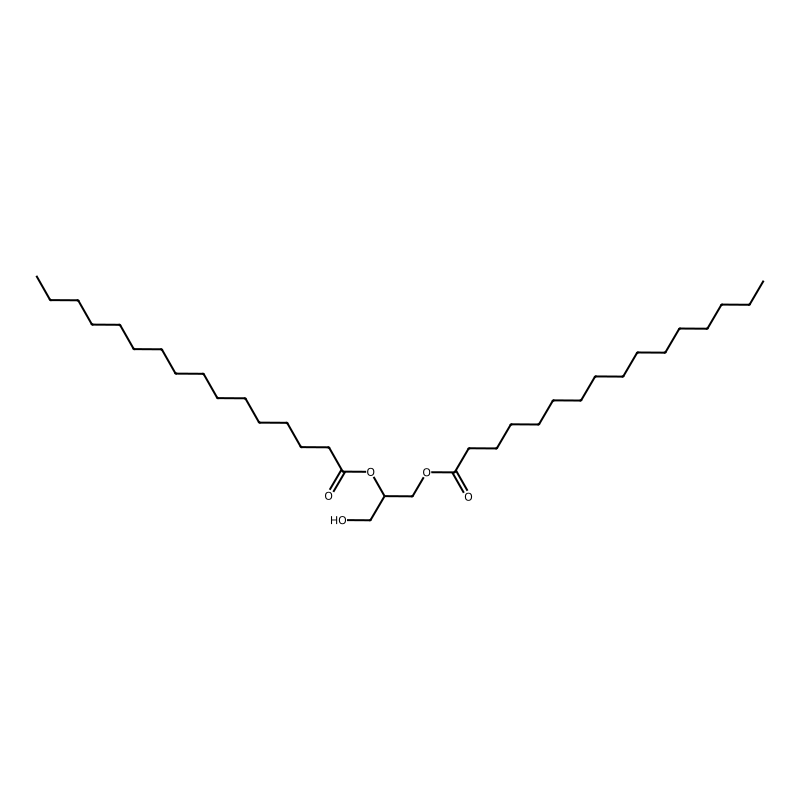1,2-Dipalmitoyl-rac-glycerol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Model Membrane Studies:
,2-DPG is widely used as a model membrane component due to its structural similarity to natural phospholipids found in cell membranes. It helps researchers understand membrane structure, dynamics, and function. Studies have employed 1,2-DPG to investigate various aspects of membranes, including:
- Membrane fluidity and phase transitions: 1,2-DPG exhibits different phases (solid and liquid) depending on temperature, mimicking the behavior of natural membranes. This allows researchers to study how membrane fluidity affects processes like protein activity and membrane fusion .
- Membrane-protein interactions: 1,2-DPG provides a simple platform to study how proteins interact with membranes. Researchers can incorporate specific proteins into 1,2-DPG-based membranes to understand their binding, orientation, and activity .
Drug Delivery Systems:
1,2-DPG holds promise in developing drug delivery systems due to its biocompatibility and self-assembly properties. By manipulating specific conditions, researchers can induce 1,2-DPG to form various structures like micelles, liposomes, and nanoparticles. These structures can encapsulate drugs and deliver them to specific targets within the body .
Studying Lipid Signaling:
1,2-DPG serves as a tool to investigate the role of lipids in cellular signaling pathways. By modifying the fatty acid chains attached to 1,2-DPG, researchers can study how these modifications influence signaling processes involved in various cellular functions, including proliferation, differentiation, and apoptosis .
Other Applications:
Beyond the areas mentioned above, 1,2-DPG finds applications in various other scientific research fields, including:
- Development of biosensors: 1,2-DPG can be used to create biosensors for detecting specific molecules due to its ability to interact with various analytes .
- Nanoparticle research: 1,2-DPG can be used as a building block for creating nanoparticles with specific properties for diverse applications like drug delivery and imaging .
1,2-Dipalmitoyl-rac-glycerol is a diacylglycerol compound characterized by the acylation of the first and second positions of glycerol with palmitic acid (hexadecanoic acid). Its chemical formula is , and it is classified as a 1,2-diglyceride. This compound is notable for its role in various biological processes and applications in biochemistry and pharmaceuticals .
- Nucleophilic Substitution: The compound can react with silver dibenzyl phosphate to form 1,2-dipalmitoyl-rac-glycerol-3-(dibenzyl phosphate). This reaction involves the substitution at the third position of glycerol, highlighting its reactivity in forming derivatives .
- Hydrogenation: In another study, 1,2-dipalmitoyl-rac-glycerol was subjected to hydrogenation in the presence of a palladium catalyst, resulting in various phosphated derivatives. This illustrates its utility in synthetic organic chemistry .
1,2-Dipalmitoyl-rac-glycerol exhibits significant biological activity. It has been studied for its role in apoptosis induction in human lung fibroblasts. Research indicates that this compound can influence cell signaling pathways associated with programmed cell death, making it a candidate for therapeutic applications in conditions like fibrosis .
The synthesis of 1,2-dipalmitoyl-rac-glycerol can be achieved through various methods:
- Acylation of Glycerol: The most common method involves the acylation of glycerol with palmitic acid using acid catalysts. This process typically yields high purity products.
- Multi-step Organic Synthesis: A novel six-step synthesis has been developed for producing related phosphatidylethanolamine derivatives from 1,2-dipalmitoyl-rac-glycerol. This method emphasizes efficiency and purity, achieving up to 95% purity in the final product .
1,2-Dipalmitoyl-rac-glycerol finds applications across several fields:
- Pharmaceuticals: It is used as an excipient in drug formulations due to its emulsifying properties.
- Biochemical Research: The compound serves as a substrate for studying lipid metabolism and enzyme kinetics.
- Cosmetics: Its emollient properties make it suitable for use in cosmetic formulations.
Several compounds share structural similarities with 1,2-dipalmitoyl-rac-glycerol. Here are some comparable compounds:
Uniqueness: The primary distinction of 1,2-dipalmitoyl-rac-glycerol lies in its specific acylation at the first and second positions with palmitic acid. This configuration affects its physical properties and biological activities compared to other diacylglycerols.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
30334-71-5








